3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide 3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 252026-89-4
VCID: VC7182173
InChI: InChI=1S/C18H11F3N2O4S/c19-18(20,21)11-2-1-3-12(10-11)22-17(24)16-15(8-9-28-16)27-14-6-4-13(5-7-14)23(25)26/h1-10H,(H,22,24)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C18H11F3N2O4S
Molecular Weight: 408.35

3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide

CAS No.: 252026-89-4

Cat. No.: VC7182173

Molecular Formula: C18H11F3N2O4S

Molecular Weight: 408.35

* For research use only. Not for human or veterinary use.

3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide - 252026-89-4

Specification

CAS No. 252026-89-4
Molecular Formula C18H11F3N2O4S
Molecular Weight 408.35
IUPAC Name 3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H11F3N2O4S/c19-18(20,21)11-2-1-3-12(10-11)22-17(24)16-15(8-9-28-16)27-14-6-4-13(5-7-14)23(25)26/h1-10H,(H,22,24)
Standard InChI Key VEJRZWZDSWOJQU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A thiophene ring (a five-membered heterocycle containing sulfur) at position 2.

  • A 4-nitrophenoxy group attached to the thiophene’s 3-position, introducing electron-withdrawing nitro functionality.

  • An N-[3-(trifluoromethyl)phenyl]carboxamide group at the thiophene’s 2-position, contributing hydrophobicity and metabolic stability via the trifluoromethyl substituent .

Physicochemical Data

Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₁F₃N₂O₄S
Molecular Weight408.35 g/mol
IUPAC Name3-(4-Nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)N+[O-])C(F)(F)F
InChIKeyVEJRZWZDSWOJQU-UHFFFAOYSA-N
PubChem CID2765188

The nitro group (-NO₂) and trifluoromethyl (-CF₃) substituents impart distinct electronic effects: the former enhances electrophilicity, while the latter increases lipophilicity and resistance to oxidative degradation .

Synthesis and Structural Elucidation

Analytical Characterization

Structural confirmation would rely on:

  • NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.0–8.5 ppm), trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm), and nitro group-associated deshielding.

  • Mass Spectrometry: Molecular ion peak at m/z 408.35 (M⁺) with fragmentation patterns indicative of the nitro and trifluoromethyl groups .

Biological Activities and Mechanisms

Antimicrobial Activity

Thiophene derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) disrupt microbial cell membranes via hydrophobic interactions. A fluoro-substituted analog (CAS No. 303152-52-5) demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential broad-spectrum utility.

Antitubercular Applications

Nitro-containing thiophenes have shown promise against Mycobacterium tuberculosis. The nitro group is reduced intracellularly to reactive intermediates that disrupt mycobacterial DNA synthesis. A related compound, 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide, exhibited MIC = 2 μg/mL against H37Rv strains .

Computational and Comparative Studies

Drug-Likeness Profiling

Computational models predict favorable pharmacokinetic properties:

  • Lipophilicity (LogP): 3.2 ± 0.3 (optimal range: 2–5).

  • Polar Surface Area (PSA): 95 Ų (<140 Ų suggests good oral bioavailability) .

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights critical substituent effects:

Compound ModificationBiological Impact
Replacement of -NO₂ with -OCH₃↓ Antitubercular activity (MIC >64 μg/mL)
Trifluoromethyl at meta vs. paraMeta substitution ↑ kinase inhibition by 3-fold
Fluoro addition to phenoxy↑ Membrane permeability (LogP +0.5)

These trends underscore the necessity of the nitro group for antimicrobial efficacy and the trifluoromethyl moiety for target binding .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields (~30%) in carboxamide coupling steps. Future work could explore microwave-assisted synthesis or flow chemistry to enhance efficiency.

Toxicity Profiling

Nitroaromatics may pose genotoxic risks via nitroreductase-mediated DNA adduct formation. Ames testing and micronucleus assays are recommended prior to in vivo studies.

Targeted Delivery Systems

Encapsulation in nanoparticulate carriers (e.g., PLGA nanoparticles) could mitigate off-target effects while enhancing tumor or microbial uptake .

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